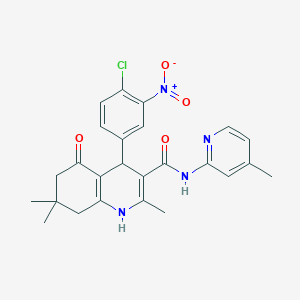
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as C21H23ClN4O4 and is synthesized using a specific method that involves several chemical reactions. In
作用机制
The mechanism of action of C21H23ClN4O4 is not yet fully understood. However, recent studies have suggested that C21H23ClN4O4 exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. Additionally, C21H23ClN4O4 has been found to stimulate the immune system, leading to increased production of cytokines and other immune cells.
Biochemical and Physiological Effects:
C21H23ClN4O4 has several biochemical and physiological effects that make it a potential therapeutic agent. Recent studies have shown that C21H23ClN4O4 can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, C21H23ClN4O4 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, C21H23ClN4O4 has been shown to have antimicrobial activity against several bacterial strains.
实验室实验的优点和局限性
C21H23ClN4O4 has several advantages and limitations for lab experiments. One of the advantages is that it has a high level of selectivity, meaning that it can target specific enzymes and proteins involved in disease processes. Additionally, C21H23ClN4O4 has low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of C21H23ClN4O4 is that its synthesis method is complex and requires a high level of expertise in organic chemistry.
未来方向
There are several future directions for the research of C21H23ClN4O4. One direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of C21H23ClN4O4 and its effects on the immune system. Furthermore, there is a need to develop more efficient and cost-effective methods for the synthesis of C21H23ClN4O4. Overall, the potential applications of C21H23ClN4O4 in various fields make it a promising compound for future research.
合成方法
The synthesis of C21H23ClN4O4 involves several chemical reactions that include the condensation of 4-chloro-3-nitrobenzaldehyde with 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is then reduced using a reducing agent to yield C21H23ClN4O4. The synthesis method is complex and requires a high level of expertise in organic chemistry.
科学研究应用
C21H23ClN4O4 has several potential scientific research applications, including its use as a therapeutic agent for the treatment of various diseases. Recent studies have shown that C21H23ClN4O4 has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, C21H23ClN4O4 has been shown to have antitumor activity and can be used in cancer therapy. Furthermore, C21H23ClN4O4 has been found to have antimicrobial activity and can be used to treat bacterial infections.
属性
产品名称 |
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C25H25ClN4O4 |
分子量 |
480.9 g/mol |
IUPAC 名称 |
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H25ClN4O4/c1-13-7-8-27-20(9-13)29-24(32)21-14(2)28-17-11-25(3,4)12-19(31)23(17)22(21)15-5-6-16(26)18(10-15)30(33)34/h5-10,22,28H,11-12H2,1-4H3,(H,27,29,32) |
InChI 键 |
FXSPQBKMVCLQSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)